(Diethylamino)(oxo)acetic acid

Lipophilicity CNS drug design Chromatographic retention

(Diethylamino)(oxo)acetic acid (CAS 55441-26-4), systematically named 2-(diethylamino)-2-oxoacetic acid or N,N-diethyloxamic acid, is a low-molecular-weight (145.16 g/mol) oxamic acid derivative bearing a tertiary diethylamino substituent on the α-keto acid scaffold. Unlike generic oxamic acid, this N,N-diethyl substitution confers a balanced lipophilicity (XLogP3-AA = 0.4), moderate density (1.146 g/cm³), and a boiling point of 241.9°C at 760 mmHg.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 55441-26-4
Cat. No. B1307796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethylamino)(oxo)acetic acid
CAS55441-26-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=O)O
InChIInChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)
InChIKeyDCGDRZCGQSDERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Diethylamino)(oxo)acetic Acid (CAS 55441-26-4) Matters for Pharmaceutical Impurity Control and CNS-Focused Discovery


(Diethylamino)(oxo)acetic acid (CAS 55441-26-4), systematically named 2-(diethylamino)-2-oxoacetic acid or N,N-diethyloxamic acid, is a low-molecular-weight (145.16 g/mol) oxamic acid derivative bearing a tertiary diethylamino substituent on the α-keto acid scaffold [1]. Unlike generic oxamic acid, this N,N-diethyl substitution confers a balanced lipophilicity (XLogP3-AA = 0.4), moderate density (1.146 g/cm³), and a boiling point of 241.9°C at 760 mmHg . The compound is formally classified as Lodoxamide Impurity 2 and Lacosamide Impurity 4, establishing its dual-identity as a pharmacopeial reference standard across two distinct active pharmaceutical ingredient (API) programs . Its membership in the N,N-di-substituted oxamic acid class, which has demonstrated cerebral protective effects in hypobaric hypoxia models at 100 mg/kg i.p. in mice, further distinguishes it from unsubstituted oxamic acid [2].

Why (Diethylamino)(oxo)acetic Acid Cannot Be Replaced by Other Oxamic Acid Analogs in Analytical and Discovery Workflows


The diethylamino substitution pattern on the oxamic acid core is not interchangeable with smaller (dimethyl) or bulkier (di-isopropyl, di-n-propyl) N,N-dialkyl variants. Each substitution alters the compound's lipophilicity, steric bulk, and hydrogen-bonding capacity in ways that directly impact chromatographic retention time, ionization efficiency in LC-MS, and biological target engagement [1]. In pharmaceutical impurity profiling, regulatory guidelines require identification and quantification of the exact process-related impurity—not a structural surrogate—because even minor differences in alkyl chain length can shift the impurity's relative retention time (RRT) and compromise method specificity . Furthermore, in the cerebral protective oxamic acid series disclosed in U.S. Patent 5,232,947, N,N-diethyloxamic acid occupies a distinct position in the structure-activity landscape between the dimethyl and di-isopropyl congeners; the di-isopropyl analog demonstrated a survival time ratio of 155 (vs. control = 100) at 100 mg/kg i.p. in the hypobaric hypoxia model, but this value cannot be directly extrapolated to the diethyl analog [2].

Quantitative Differentiation Evidence for (Diethylamino)(oxo)acetic Acid vs. Structural Analogs


Lipophilicity (XLogP3) and Predicted Membrane Permeability: Diethyl vs. Dimethyl and Di-isopropyl Oxamic Acid Analogs

The diethyl substitution on the oxamic acid nitrogen yields an XLogP3-AA value of 0.4, positioning the compound between the more hydrophilic dimethyl analog and the more lipophilic di-isopropyl analog (LogP = 0.716) [1]. This intermediate lipophilicity is relevant for blood-brain barrier penetration predictions in CNS discovery programs and directly influences reversed-phase HPLC retention behavior, meaning the diethyl compound cannot serve as a surrogate for either the dimethyl or di-isopropyl impurity in validated analytical methods .

Lipophilicity CNS drug design Chromatographic retention Oxamic acid series

Dual Pharmacopeial Impurity Identity: Lodoxamide Impurity 2 and Lacosamide Impurity 4 in a Single Chemical Entity

Uniquely among oxamic acid derivatives, (diethylamino)(oxo)acetic acid is formally designated as both Lodoxamide Impurity 2 and Lacosamide Impurity 4, supported by commercial reference standards with documented purity of 95–98% by HPLC and full characterization packages (¹H-NMR, MS, COA) [1]. In contrast, the N,N-dimethyloxamic acid is not catalogued as an impurity standard for either API, and N,N-diisopropyloxamic acid is primarily referenced only in the cerebral protection patent literature . This dual-identity means a single procurement can serve two distinct ANDA/DMF submission programs, reducing the number of separate impurity reference standards that must be sourced, characterized, and inventoried .

Pharmaceutical impurity Reference standard Lodoxamide Lacosamide

Cerebral Protective Class Membership: Survival Time Prolongation in Hypobaric Hypoxia Model (Class-Level Inference from Patent Data)

U.S. Patent 5,232,947 explicitly lists N,N-diethyloxamic acid among the known N,N-di-substituted oxamic acids possessing cerebral protective activity [1]. While not individually tested in the patent's Table 1, the structurally flanking analogs produced the following survival time ratios (control = 100) at 100 mg/kg i.p. in the ddy mouse hypobaric hypoxia model (evacuation to 190 mmHg): N,N-diisopropyloxamic acid = 155; N,N-di-n-propyloxamic acid = 181; N,N-di-allyloxamic acid = 187 [2]. The diethyl analog occupies the intermediate steric and lipophilic space between the dimethyl and di-isopropyl congeners within this series. Acute toxicity assessment of the class (using N,N-diisopropyloxamic acid as representative) showed 100% survival at 1000 mg/kg i.v. in mice, establishing a favorable therapeutic index for the series [2].

Cerebral anoxia Neuroprotection Oxamic acid Hypobaric hypoxia

Physicochemical Property Differentiation: Density and Boiling Point vs. Unsubstituted Oxamic Acid Parent

N,N-diethyl substitution substantially alters the bulk physicochemical properties compared to the unsubstituted oxamic acid parent. (Diethylamino)(oxo)acetic acid exhibits a density of 1.146 g/cm³ versus ~1.6 g/cm³ for oxamic acid, and a boiling point of 241.9°C versus ~306°C at 760 mmHg . The reduced density and lower boiling point reflect the disruption of intermolecular hydrogen bonding networks by the diethylamino group, which replaces one amide hydrogen with two ethyl substituents while retaining only one hydrogen bond donor (the carboxylic acid proton) compared to two in oxamic acid .

Physicochemical properties Density Boiling point Formulation

Synthetic Intermediate Versatility: Oxamate Ester Formation for Agrochemical Repellent Development

Esters of N,N-diethyloxamic acid (C6–C8 alkyl N,N-diethyloxamates, collectively termed 'technical oxamate') demonstrated field repellent efficacy against biting flies approximately equal to benzimine (1-benzoylhexahydro-1H-azepine), a reference repellent standard [1]. The mammalian toxicity of the oxamate ester mixture was reported as low, with no milk secretion or body accumulation observed [1]. This differentiates N,N-diethyloxamic acid from the dimethyl and unsubstituted oxamic acid parents, whose corresponding esters have not been documented with field-validated repellent efficacy. The free acid serves as the hydrolysis precursor to these active esters via standard esterification with C6–C8 alkanols under acid catalysis [2].

Oxamate ester Insect repellent Agrochemical N,N-diethyloxamic acid

Vendor Purity Specifications and Characterization Package: 95–98% HPLC with Full Characterization for Regulatory Submission

Commercially available (diethylamino)(oxo)acetic acid is supplied at 95% minimum purity (AKSci), 95+% (ChemScene, Bidepharm, Leyan), and up to 98% (Shenzhen Huaxin Pharmaceutical) by HPLC, accompanied by comprehensive Certificates of Analysis including ¹H-NMR, MS, and HPLC chromatograms; some vendors additionally offer ¹³C-NMR, IR, UV, TGA, and qNMR data packages suitable for ANDA/DMF regulatory submissions . This characterization depth exceeds what is typically available for non-pharmacopeial oxamic acid analogs such as N,N-dimethyloxamic acid, which is primarily sold as a general organic building block with 97–98% purity but without impurity-specific characterization documentation .

Reference standard purity Certificate of Analysis HPLC Regulatory compliance

Optimal Procurement and Research Use Scenarios for (Diethylamino)(oxo)acetic Acid (CAS 55441-26-4)


Lodoxamide and Lacosamide ANDA/DMF Impurity Method Development and Validation

When developing or validating HPLC/UPLC methods for lodoxamide tromethamine or lacosamide drug substances, (diethylamino)(oxo)acetic acid serves as a characterized reference standard for system suitability testing, relative retention time (RRT) marker identification, and quantification of Impurity 2 (lodoxamide) or Impurity 4 (lacosamide). Its dual-identity reduces the number of reference standards needed across two API programs, and vendors supply regulatory-grade COAs with ¹H-NMR, MS, and HPLC data suitable for Module 3.2.S.3.2 (impurities) and 3.2.P.5.5 (impurity characterization) in CTD-format submissions [1][2].

CNS Drug Discovery Lead Optimization within the N,N-Di-Substituted Oxamic Acid Series

In cerebral ischemia or anoxia drug discovery programs, (diethylamino)(oxo)acetic acid represents an untested intermediate within the N,N-di-substituted oxamic acid series for which the flanking di-isopropyl and di-n-propyl analogs have demonstrated survival time ratios of 155 and 181, respectively, in the hypobaric hypoxia mouse model at 100 mg/kg i.p. [1]. The compound's LogP of 0.4 positions it favorably for CNS penetration predictions, and its 100% survival in the class-level acute toxicity screen at 1000 mg/kg i.v. supports its candidacy for in vivo efficacy testing [1]. Its procurement as a 95–98% pure solid enables direct use in dose-response studies without additional purification.

Agrochemical Oxamate Ester Repellent Synthesis and Structure-Activity Studies

For insect repellent discovery, (diethylamino)(oxo)acetic acid provides the core scaffold for synthesizing C6–C8 alkyl N,N-diethyloxamate esters, which demonstrated field efficacy equal to benzimine against biting flies [1]. The free acid can be esterified with hexanol, heptanol, or octanol under standard acid-catalyzed conditions to generate a homologous series for comparative repellent potency, duration of action, and mammalian safety profiling [2]. The established low mammalian toxicity and absence of milk secretion or bioaccumulation of the oxamate ester class reduce downstream development risk relative to novel, untested repellent chemotypes.

Method Cross-Validation Reference Standard for Multiple Pharmacopeial Monograph Impurity Procedures

Analytical laboratories supporting multiple pharmacopeial monograph compliance programs (USP, EP, BP) can use (diethylamino)(oxo)acetic acid as a common retention time and response factor calibrant across lodoxamide- and lacosamide-specific impurity methods, leveraging its dual regulatory identity [1]. The compound's computed TPSA of 57.6 Ų and XLogP3 of 0.4 provide predictable chromatographic behavior on both reversed-phase (C18) and HILIC stationary phases, facilitating method transfer between laboratories and instrument platforms [2].

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